molecular formula C14H18BBrO4 B6328169 Methyl 5-bromo-2-(4,4,6-trimethyl-1,3,2-dioxaborinan-2-yl)benzoate CAS No. 2096998-19-3

Methyl 5-bromo-2-(4,4,6-trimethyl-1,3,2-dioxaborinan-2-yl)benzoate

Cat. No.: B6328169
CAS No.: 2096998-19-3
M. Wt: 341.01 g/mol
InChI Key: OGRFOCBRBKKKGO-UHFFFAOYSA-N
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Description

Methyl 5-bromo-2-(4,4,6-trimethyl-1,3,2-dioxaborinan-2-yl)benzoate is a widely studied organic compound known for its unique physical and chemical properties. This compound is used in various fields of research and industry due to its versatility and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-bromo-2-(4,4,6-trimethyl-1,3,2-dioxaborinan-2-yl)benzoate typically involves the reaction of 5-bromo-2-hydroxybenzoic acid with 4,4,6-trimethyl-1,3,2-dioxaborinane in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound often employs large-scale reactors and optimized reaction conditions to maximize efficiency and minimize waste. The use of advanced purification techniques, such as recrystallization and chromatography, ensures the production of high-purity this compound .

Chemical Reactions Analysis

Types of Reactions

Methyl 5-bromo-2-(4,4,6-trimethyl-1,3,2-dioxaborinan-2-yl)benzoate undergoes various chemical reactions, including:

    Substitution Reactions: Commonly used in Suzuki–Miyaura coupling reactions to form carbon-carbon bonds.

    Oxidation and Reduction: Can be oxidized or reduced under specific conditions to form different derivatives.

Common Reagents and Conditions

    Suzuki–Miyaura Coupling: Utilizes palladium catalysts and bases such as potassium carbonate in an aqueous or organic solvent.

    Oxidation: Often employs oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Uses reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed

The major products formed from these reactions include various substituted benzoates and boron-containing compounds, which are valuable intermediates in organic synthesis .

Scientific Research Applications

Methyl 5-bromo-2-(4,4,6-trimethyl-1,3,2-dioxaborinan-2-yl)benzoate is used in several scientific research applications, including:

    Chemistry: As a reagent in Suzuki–Miyaura coupling reactions for the synthesis of complex organic molecules.

    Biology: In the development of boron-containing drugs and bioactive compounds.

    Medicine: Potential use in boron neutron capture therapy (BNCT) for cancer treatment.

    Industry: Utilized in the production of advanced materials and polymers.

Mechanism of Action

The mechanism of action of Methyl 5-bromo-2-(4,4,6-trimethyl-1,3,2-dioxaborinan-2-yl)benzoate involves its ability to participate in cross-coupling reactions, particularly the Suzuki–Miyaura coupling. This reaction mechanism includes oxidative addition, transmetalation, and reductive elimination steps, facilitated by palladium catalysts . The compound’s boron moiety plays a crucial role in stabilizing reaction intermediates and enhancing reaction efficiency .

Comparison with Similar Compounds

Similar Compounds

  • 2-bromo-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiazole
  • 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline
  • 4-bromophenyl methyl sulfone

Uniqueness

Methyl 5-bromo-2-(4,4,6-trimethyl-1,3,2-dioxaborinan-2-yl)benzoate is unique due to its specific structural features, which provide enhanced stability and reactivity in cross-coupling reactions compared to other boron-containing compounds . Its methyl ester group also offers additional functionalization possibilities, making it a versatile reagent in organic synthesis .

Properties

IUPAC Name

methyl 5-bromo-2-(4,4,6-trimethyl-1,3,2-dioxaborinan-2-yl)benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18BBrO4/c1-9-8-14(2,3)20-15(19-9)12-6-5-10(16)7-11(12)13(17)18-4/h5-7,9H,8H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGRFOCBRBKKKGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(CC(O1)(C)C)C)C2=C(C=C(C=C2)Br)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18BBrO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.01 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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